molecular formula C11H15ClN2S B5696985 1-Tert-butyl-3-(4-chlorophenyl)thiourea

1-Tert-butyl-3-(4-chlorophenyl)thiourea

Cat. No.: B5696985
M. Wt: 242.77 g/mol
InChI Key: SNHYNZONNCQVJO-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(4-chlorophenyl)thiourea is an organic compound belonging to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group and a chlorophenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(4-chlorophenyl)thiourea typically involves the reaction of tert-butyl isocyanate with 4-chlorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-Tert-butyl-3-(4-chlorophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-(iso-butyl)thiourea
  • 1-Cyclohexyl-3-(tert-butyl)thiourea
  • 1-Cyclohexyl-3-(3-chlorophenyl)thiourea
  • 1-Phenyl-3-(1,1-dibutyl)thiourea
  • 1-Phenyl-3-(2-chlorophenyl)thiourea

Comparison: 1-Tert-butyl-3-(4-chlorophenyl)thiourea is unique due to the presence of both tert-butyl and chlorophenyl groups, which impart distinct chemical and physical properties. Compared to other thiourea derivatives, this compound exhibits enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

1-tert-butyl-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHYNZONNCQVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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